molecular formula C10H13BrN2O B13978665 5-bromo-N-(oxan-4-yl)pyridin-2-amine

5-bromo-N-(oxan-4-yl)pyridin-2-amine

Cat. No.: B13978665
M. Wt: 257.13 g/mol
InChI Key: VZLKDFMHSQYNGH-UHFFFAOYSA-N
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Description

5-bromo-N-(oxan-4-yl)pyridin-2-amine is a chemical compound with the molecular formula C11H15BrN2O It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and an oxan-4-yl group attached to the nitrogen atom at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(oxan-4-yl)pyridin-2-amine typically involves the bromination of pyridin-2-amine followed by the introduction of the oxan-4-yl group. One common method involves the reaction of pyridin-2-amine with bromine in the presence of a suitable solvent to yield 5-bromo-pyridin-2-amine. This intermediate is then reacted with oxan-4-yl chloride in the presence of a base such as triethylamine to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(oxan-4-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.

Major Products Formed

    Substitution Reactions: Formation of various substituted pyridin-2-amines.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of piperidine derivatives.

Scientific Research Applications

5-bromo-N-(oxan-4-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(oxan-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the oxan-4-yl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(oxan-4-yl)pyridin-2-amine is unique due to the specific arrangement of the bromine atom and the oxan-4-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

5-bromo-N-(oxan-4-yl)pyridin-2-amine

InChI

InChI=1S/C10H13BrN2O/c11-8-1-2-10(12-7-8)13-9-3-5-14-6-4-9/h1-2,7,9H,3-6H2,(H,12,13)

InChI Key

VZLKDFMHSQYNGH-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=NC=C(C=C2)Br

Origin of Product

United States

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